

7H-Dodecafluoroheptanoic Acid: A Toxicological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7H-Dodecafluoroheptanoic acid**

Cat. No.: **B105884**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7H-Dodecafluoroheptanoic acid (7H-DFHpA), a fluorinated carboxylic acid, presents a distinct toxicological profile characterized by acute oral toxicity and severe corrosive effects on skin and eyes. This document provides a comprehensive review of the currently available toxicological data for 7H-DFHpA (CAS No. 1546-95-8). Due to a notable scarcity of in-depth studies on this specific compound, this guide synthesizes the existing data on its physicochemical properties, acute toxicity, and local irritant effects. Significant data gaps in toxicokinetics, repeated-dose toxicity, reproductive and developmental toxicity, and mechanisms of action are identified. This technical guide aims to serve as a foundational resource for researchers, scientists, and drug development professionals, highlighting the known hazards and emphasizing the areas requiring further investigation to enable a comprehensive risk assessment.

Chemical and Physical Properties

7H-Dodecafluoroheptanoic acid is a low-melting solid at room temperature. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1546-95-8	[1] [2] [3] [4] [5]
Molecular Formula	C7H2F12O2	[1] [2] [3] [4]
Molecular Weight	346.07 g/mol	[1] [2] [3]
Melting Point	32-36 °C	[2] [5]
Boiling Point	192 °C	[2] [5]
Synonyms	7H-Perfluoroheptanoic acid, ω -Monohydroperfluoroheptanoic acid	[1] [3]

Toxicological Data

The available toxicological data for **7H-Dodecafluoroheptanoic acid** is primarily limited to acute oral toxicity and local hazard classifications.

Acute Toxicity

The primary quantitative toxicity value available is the median lethal dose (LD50) from an acute oral toxicity study in rats.

Endpoint	Species	Route	Value	Reference(s)
LD50	Rat	Oral	1440 mg/kg	

Details of toxic effects other than the lethal dose value were not reported in the available literature.

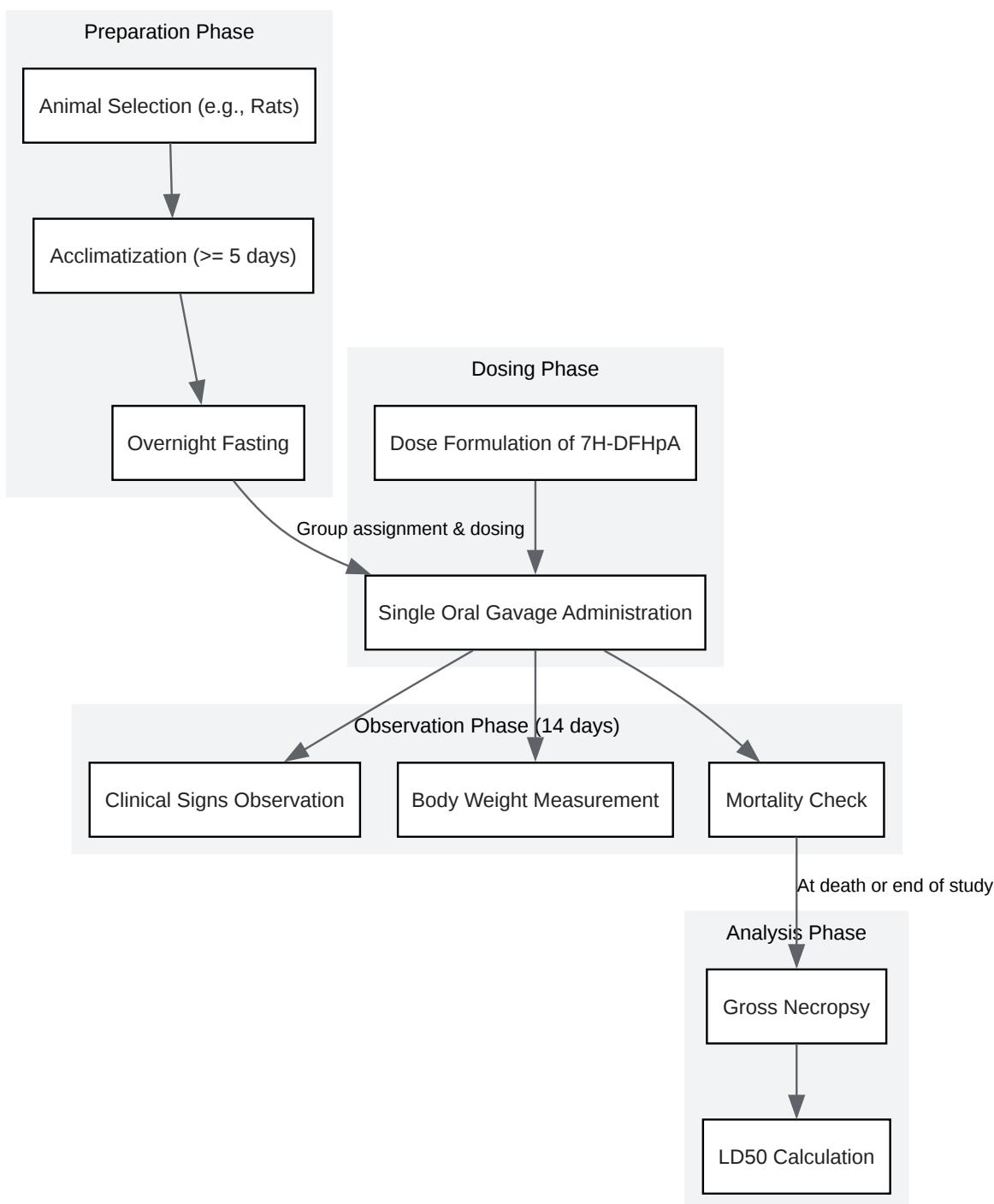
Hazard Classification

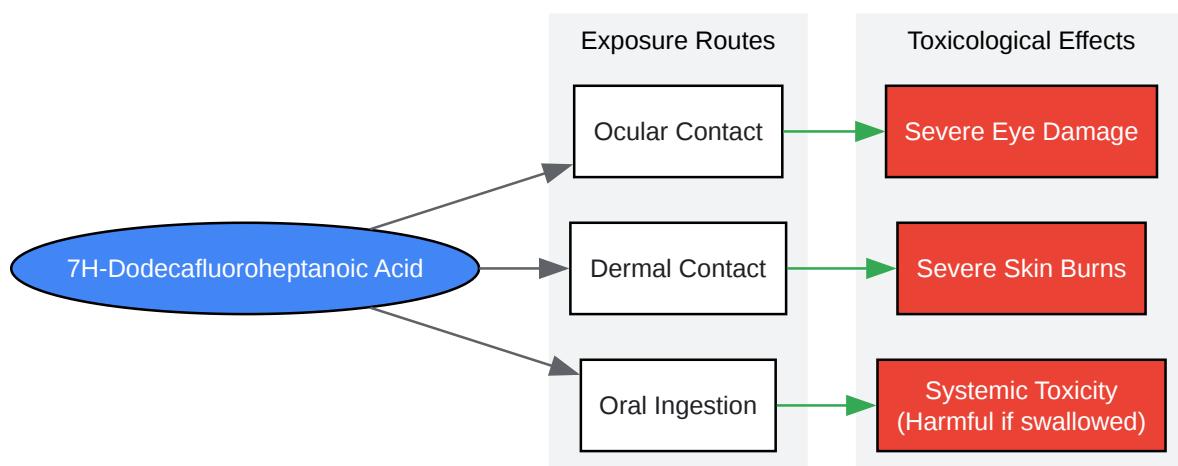
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **7H-Dodecafluoroheptanoic acid** is classified with the following hazards:

Hazard Class	Category	Hazard Statement	Reference(s)
Acute Toxicity, Oral	4	H302: Harmful if swallowed	[1]
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage	[1]

Experimental Protocols

While the specific experimental details for the reported LD50 study on **7H-Dodecafluoroheptanoic acid** are not available, a standard protocol for such a study would typically follow OECD Test Guideline 401 (Acute Oral Toxicity) or similar methodologies.


General Protocol for an Acute Oral LD50 Study (Based on OECD 401)


- Test Animals: Healthy, young adult rodents (e.g., Wistar or Sprague-Dawley rats), typically of a single sex (females are often used as they can be slightly more sensitive).[\[6\]](#)
- Housing and Acclimatization: Animals are housed in controlled conditions (temperature: 22 ± 3°C; humidity: 30-70%) with a 12-hour light/dark cycle.[\[6\]](#) They are acclimatized to the laboratory conditions for at least 5 days before the study.
- Fasting: Animals are fasted overnight prior to dosing to promote absorption of the test substance.[\[6\]](#)
- Dose Administration: The test substance is administered in a single dose by oral gavage.[\[6\]](#) The volume administered is typically kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions in rats).
- Dose Levels: Several dose groups are used with a sufficient number of animals per group (at least 5).[\[6\]](#) The doses are selected to span a range that is expected to cause mortality in some, but not all, animals.

- Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days.^[6] Observations are more frequent on the day of dosing.
- Endpoints:
 - Mortality: The number of animals that die in each dose group is recorded.
 - Clinical Signs: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
 - Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
 - Pathology: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.
- Data Analysis: The LD50 is calculated using a statistical method (e.g., probit analysis).

Mandatory Visualizations

Experimental Workflow for Acute Oral Toxicity Testing

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hpc-standards.us [hpc-standards.us]
- 2. enamine.net [enamine.net]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid | C7H2F12O2 | CID 15243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [7H-Dodecafluoroheptanoic Acid: A Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105884#toxicological-profile-of-7h-dodecafluoroheptanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com